molecular formula C8H4BrClN2O B579079 6-Bromo-7-chloroquinazolin-4-ol CAS No. 17518-95-5

6-Bromo-7-chloroquinazolin-4-ol

Cat. No.: B579079
CAS No.: 17518-95-5
M. Wt: 259.487
InChI Key: RTTTZYWVEGOBLI-UHFFFAOYSA-N
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Description

6-Bromo-7-chloroquinazolin-4-ol is a chemical compound with the molecular formula C₈H₄BrClN₂O and a molecular weight of 259.48 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Scientific Research Applications

6-Bromo-7-chloroquinazolin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its derivatives have shown promise as kinase inhibitors and antimicrobial agents.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties. Its quinazoline core can be modified to create polymers or small molecules for use in organic electronics or photonics.

    Biological Research: It serves as a tool compound for studying biological pathways and mechanisms. Researchers use it to investigate the role of specific enzymes or receptors in cellular processes.

    Industrial Applications: While less common, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and dyes.

Safety and Hazards

6-Bromo-7-chloroquinazolin-4-ol is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation routes. It can cause skin and eye irritation (Category 2) and specific target organ toxicity – single exposure (Category 3). Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

The synthesis of 6-Bromo-7-chloroquinazolin-4-ol typically involves the bromination and chlorination of quinazolin-4-ol. One common method includes the reaction of quinazolin-4-ol with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 6 and 7 positions, respectively . The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and may require catalysts to facilitate the halogenation process.

Chemical Reactions Analysis

6-Bromo-7-chloroquinazolin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with agents like potassium permanganate can introduce additional functional groups, while reduction with agents like lithium aluminum hydride can remove halogen atoms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures. These reactions typically require palladium catalysts and base reagents like potassium phosphate.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the bromo and chloro substituents.

Comparison with Similar Compounds

6-Bromo-7-chloroquinazolin-4-ol can be compared with other quinazoline derivatives, such as:

    7-Bromo-6-chloroquinazolin-4(3H)-one: This compound has a similar structure but differs in the position of the bromo and chloro substituents.

    4-Chloroquinazoline: Lacking the bromo substituent, this compound is less reactive in substitution reactions but may still serve as a useful intermediate in organic synthesis.

    6-Bromoquinazolin-4-ol: This compound lacks the chloro substituent, which can affect its chemical properties and reactivity.

Properties

IUPAC Name

6-bromo-7-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTTZYWVEGOBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290434
Record name 6-Bromo-7-chloro-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17518-95-5
Record name 6-Bromo-7-chloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17518-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-7-chloro-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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